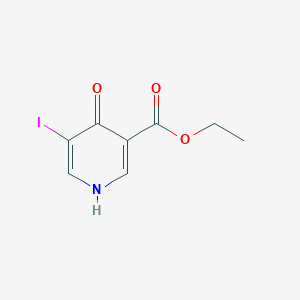

Ethyl 4-hydroxy-5-iodonicotinate

Description

Overview of Nicotinate (B505614) Derivatives in Chemical Synthesis

Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are a cornerstone in organic synthesis. nih.gov Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule, and its derivatives are widely explored for their diverse applications. researchgate.netchemistryjournal.netwikipedia.org In chemical synthesis, the nicotinate scaffold serves as a key intermediate for producing a wide array of substituted pyridines. nih.gov These derivatives are utilized in the development of pharmaceuticals, agrochemicals like pesticides, and functional materials. researchgate.netchemistryjournal.netlifechemicals.com The ester group, typically a simple alkyl ester like methyl or ethyl nicotinate, provides a reactive handle for transformations such as hydrolysis to the parent carboxylic acid, amidation, or reduction to an alcohol, allowing for the introduction of further molecular diversity. researchgate.net The synthesis of various nicotinate derivatives is a subject of ongoing research, with methods being developed to create compounds with specific substitution patterns to achieve desired biological or chemical properties. chemistryjournal.netnih.gov

Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Research

The pyridine ring is a ubiquitous feature in countless biologically active compounds and approved drugs. lifechemicals.comrsc.orgnih.gov Halogenated pyridine scaffolds are particularly significant in modern chemical research due to the unique properties imparted by the halogen substituent. Halogen atoms, especially iodine, are excellent leaving groups in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. acs.org This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.

Furthermore, the introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity and electronic character, which can be critical for modulating biological activity and pharmacokinetic profiles in drug discovery. nih.govnih.gov The direct and selective functionalization of the pyridine ring can be challenging, making pre-halogenated pyridines valuable starting materials. phys.orgnih.gov Research has specifically highlighted the utility of iodinated pyridines in the synthesis of radiolabeled imaging agents and as intermediates in the synthesis of complex pharmaceutical targets. ethernet.edu.et

Positioning of Ethyl 4-hydroxy-5-iodonicotinate within the Broader Landscape of Heterocyclic Chemistry

This compound is classified as a "highly substituted" or "functionalized" pyridine, a class of compounds that is central to modern organic and medicinal chemistry. chemrxiv.orgnih.govresearchgate.net The pyridine framework itself is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.comnih.gov This specific molecule is distinguished by its trifunctional nature, with each group offering distinct synthetic possibilities:

The Pyridine Core: Provides the fundamental aromatic heterocyclic structure, known for its presence in numerous natural products and pharmaceuticals. lifechemicals.comillinois.edu

The Ethyl Ester Group: Located at the 3-position, it can be readily converted into other functional groups, such as a carboxylic acid or an amide, which are common features in bioactive molecules.

The Hydroxyl Group: At the 4-position, this group can participate in hydrogen bonding and can be a site for etherification or esterification to further modify the molecule's properties. In its tautomeric pyridinone form, it can serve as a hydrogen bond donor and acceptor, a feature often exploited in drug design to interact with biological targets like kinases. nih.govfrontiersin.org

The Iodo Group: Positioned at the 5-position, this is arguably its most significant feature for synthetic chemists. The carbon-iodine bond is relatively weak, making it an ideal site for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. acs.org

This combination of functional groups in a single, stable molecule makes this compound a powerful and versatile intermediate, enabling the efficient and modular synthesis of complex, multi-substituted pyridine-containing target molecules. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | Ethyl 4-hydroxy-5-iodopyridine-3-carboxylate |

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| CAS Number | 58555-68-3 |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

Historical Development and Evolutionary Trajectories of Related Chemical Structures

The journey to understanding and utilizing structures like this compound is built upon centuries of chemical discovery. The parent heterocycle, pyridine, was first isolated from bone oil in the 19th century, with coal tar serving as the primary source for early research. illinois.edu A pivotal moment in the history of this chemical class was the first synthesis of nicotinic acid in 1867, achieved through the oxidation of nicotine. wikipedia.orgjetir.org

The development of systematic methods for constructing the pyridine ring, such as the Hantzsch pyridine synthesis, was a major advance that allowed chemists to create specifically substituted pyridines rather than relying on isolation from natural sources. researchgate.netbaranlab.org The discovery of nicotinic acid's role as Vitamin B3 in the 1930s ignited significant interest in its chemistry and that of its derivatives, driving research into their biological functions and potential therapeutic uses. researchgate.netchemistryjournal.netwikipedia.org

The true synthetic value of halogenated pyridines, including iodo-substituted variants, was unlocked in the latter half of the 20th century with the advent of modern palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning technologies transformed synthetic chemistry, turning halogenated aromatics from simple derivatives into powerful building blocks for complex molecule synthesis. This evolution in synthetic methodology established the importance of compounds like this compound as valuable commercial intermediates.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape is not focused on this compound as an end-product, but rather on its application as a strategic starting material. Its commercial availability from various chemical suppliers signifies its utility as a building block for synthesizing more elaborate molecules for the pharmaceutical, agrochemical, and materials science sectors. bldpharm.combldpharm.com Contemporary research heavily emphasizes the development of novel, efficient, and regioselective methods for functionalizing the pyridine core, a persistent challenge in organic synthesis. phys.orgnih.govnih.gov In this context, pre-functionalized and readily available scaffolds like this compound are invaluable, as they bypass the often difficult and low-yielding steps of direct C-H functionalization or selective substitution on a simpler pyridine ring.

Despite its established role as a synthetic intermediate, specific knowledge gaps remain. There is a lack of extensive published research on the intrinsic biological activity profile of this compound itself. While its derivatives are studied, the parent compound's own potential has not been fully explored. Furthermore, while its utility in medicinal chemistry is implied by its structure, its application in other fields, such as the synthesis of organic electronics or functional polymers, remains an underexplored area. rsc.org Future research could focus on expanding the library of reactions in which this versatile building block can participate and exploring its potential in creating novel materials or bioactive compounds beyond its current applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodo-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUFZZSAKDCNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Hydroxy 5 Iodonicotinate

Retrosynthetic Analysis and Strategic Precursor Selection for Ethyl 4-hydroxy-5-iodonicotinate

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves the iodination of a pre-existing Ethyl 4-hydroxynicotinate core. This simplifies the synthesis to the selection of an appropriate iodinating agent and control of regioselectivity.

Alternatively, the pyridine (B92270) ring itself can be constructed through cross-coupling reactions. This strategy offers greater flexibility in the introduction of substituents. For instance, a Suzuki-Miyaura or Stille coupling approach could be envisioned, where the nicotinate (B505614) ester is assembled from smaller, functionalized fragments. The choice of precursors is critical and depends on the desired coupling strategy. For a Suzuki-Miyaura coupling, a boronic acid or ester derivative of a pyridine fragment would be a key precursor. nih.govyoutube.comlibretexts.orgnih.gov For a Stille coupling, an organostannane derivative would be required. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Direct Iodination Strategies for Pyridine Ring Systems

Direct iodination of the pre-formed Ethyl 4-hydroxynicotinate ring is a common and effective method for the synthesis of the target compound. This approach relies on the activation of the pyridine ring towards electrophilic substitution.

Electrophilic Iodination Mechanisms and Reagent Systems

Electrophilic iodination of aromatic systems, including pyridines, typically involves the generation of a potent electrophilic iodine species. nih.gov The reaction proceeds through the attack of the electron-rich pyridine ring on the electrophilic iodine, followed by deprotonation to restore aromaticity.

Several reagent systems are employed for this purpose. N-Iodosuccinimide (NIS) is a widely used and effective iodinating agent, often in the presence of an acid catalyst to enhance its electrophilicity. organic-chemistry.orgchemicalbook.comwikipedia.org Other common reagents include molecular iodine (I₂) in combination with an oxidizing agent or a Lewis acid. nih.govacs.orgacs.org The choice of reagent and solvent can significantly influence the reaction's efficiency and selectivity.

| Reagent System | Description |

| N-Iodosuccinimide (NIS) | A mild and selective iodinating agent, often used with an acid catalyst. organic-chemistry.orgchemicalbook.comwikipedia.org |

| Iodine (I₂) with Oxidant | Molecular iodine activated by an oxidizing agent to form a more electrophilic iodine species. nih.govacs.orgacs.org |

| Iodine (I₂) with Lewis Acid | A Lewis acid can polarize the I-I bond, increasing the electrophilicity of iodine. |

Regioselectivity Control in Pyridine Iodination Processes

Controlling the position of iodination on the pyridine ring is a critical aspect of the synthesis. The directing effects of the existing substituents on the ring play a crucial role. In the case of Ethyl 4-hydroxynicotinate, the hydroxyl group at the 4-position and the ester group at the 3-position influence the regiochemical outcome of the electrophilic substitution.

The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The ester group is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric considerations, determines the final position of the iodine atom. For this compound, the iodination occurs at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating ester group. The use of specific catalysts and reaction conditions can further enhance this regioselectivity. rsc.org

Catalytic Systems for Enhanced Iodination Efficiency and Selectivity

To improve the efficiency and selectivity of direct iodination, various catalytic systems have been developed. These catalysts can activate the iodinating agent, the substrate, or both. For instance, Brønsted acids and Lewis acids are commonly used to activate NIS. organic-chemistry.org

Recent advancements have explored the use of metal catalysts, such as copper salts, to promote iodination reactions. manac-inc.co.jp These catalytic systems can operate under milder conditions and often provide higher yields and better selectivity. The development of green and sustainable catalytic methods, for example, using iodine in aqueous media, has also garnered significant attention. nih.govacs.org

| Catalyst | Role in Iodination |

| Brønsted Acids | Protonate the iodinating agent, increasing its electrophilicity. |

| Lewis Acids | Coordinate to the iodinating agent, enhancing its reactivity. |

| Metal Catalysts | Can facilitate the reaction through various mechanisms, often under milder conditions. |

Cross-Coupling Approaches to Nicotinate Core Synthesis

An alternative to direct iodination is the construction of the substituted nicotinate core using cross-coupling reactions. This approach offers a high degree of modularity, allowing for the late-stage introduction of various functional groups.

Suzuki-Miyaura and Stille Coupling Precursors for the Pyridine Framework

The Suzuki-Miyaura and Stille couplings are powerful palladium-catalyzed cross-coupling reactions widely used in the synthesis of biaryl and heterocyclic compounds. nih.govyoutube.comlibretexts.orgnih.gov

In the context of this compound synthesis, a Suzuki-Miyaura approach would involve the coupling of a suitably substituted pyridine boronic acid or ester with a partner containing the remaining part of the molecule. For example, a 3-ethoxycarbonyl-4-hydroxy-5-iodopyridine boronic acid could be coupled with a methylating agent.

The Stille coupling, on the other hand, utilizes organostannane reagents. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com A possible strategy would involve the coupling of a stannylated pyridine derivative with an appropriate electrophile. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the precursors, the tolerance of functional groups, and the toxicity of the reagents, with organotin compounds being notably toxic. wikipedia.orgyoutube.com

The following table summarizes the key features of these two coupling methods:

| Coupling Reaction | Key Precursor | Advantages |

| Suzuki-Miyaura | Organoboron compounds (boronic acids, boronic esters) | Low toxicity of boron reagents, mild reaction conditions, commercial availability of many precursors. nih.govyoutube.comlibretexts.orgnih.gov |

| Stille | Organostannane compounds | High tolerance for a wide range of functional groups. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com |

Alternative Metal-Catalyzed Coupling Reactions for Constructing the Nicotinate Skeleton

The construction of the substituted nicotinate skeleton, the core of this compound, can be approached through modern metal-catalyzed cross-coupling reactions. These methods offer powerful alternatives to classical condensation strategies by enabling the direct formation of carbon-carbon and carbon-heteroatom bonds with high precision. While traditional syntheses often build the ring from acyclic precursors, contemporary organometallic chemistry allows for the functionalization of a pre-formed pyridine ring. rsc.org

Recent advancements in C-H functionalization offer a particularly atom-economical approach. rsc.org For pyridine derivatives, however, direct C-H functionalization is challenging due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atom, which can deactivate catalysts. snnu.edu.cnresearchgate.net Most protocols favor functionalization at the ortho- and para-positions, making the synthesis of meta-substituted pyridines, like nicotinates (3-carboxy pyridines), more complex. snnu.edu.cn

To overcome these challenges, strategies involving transition metal catalysis have been developed. Nickel-catalyzed cross-coupling reactions, for instance, have demonstrated significant utility. The Negishi coupling, which pairs an organozinc compound with an organic halide, can be adapted for this purpose. For example, nickel catalysts are effective in coupling alkyl halides with acid chlorides to form ketones, showcasing their robustness. nih.gov Organometallic compounds of zirconium, such as zirconocene (B1252598) dichloride, serve as precursors to reagents used in highly stereoselective and regioselective coupling reactions, which could be applied to build complex substituted acenes and potentially other heterocyclic systems. nichia.co.jp

While a direct one-step synthesis of the complete this compound skeleton via a multi-component metal-catalyzed reaction is not prominently documented, these advanced C-H functionalization and cross-coupling methods represent the frontier of pyridine synthesis. They offer potential routes that could be explored for novel and more efficient syntheses.

Esterification and Hydroxylation Routes to the this compound Core

The synthesis of the target molecule logically proceeds through the formation of its key precursors, primarily involving the esterification of a nicotinic acid derivative and the introduction of the hydroxyl and iodo functionalities.

Esterification of Nicotinic Acid Derivatives and Analogues

The ethyl ester group in this compound is typically introduced via the esterification of the corresponding carboxylic acid, 4-hydroxy-5-iodonicotinic acid. Alternatively, and more commonly, the esterification is performed on a precursor like 4-hydroxynicotinic acid before the iodination step. cymitquimica.comontosight.ai

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). The equilibrium is driven towards the product ester by using the alcohol as the solvent and sometimes by removing the water that is formed. orientjchem.org For pyridinecarboxylic acids, the basicity of the pyridine nitrogen requires the use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orientjchem.org

Alternative solid acid catalysts are being explored to facilitate easier work-up and improve the environmental profile of the reaction. For instance, molybdenum on silica (B1680970) (MoO₃/SiO₂) has been shown to act as an effective bifunctional catalyst for the synthesis of methyl nicotinate, achieving good yields and demonstrating the potential for heterogeneous catalysis in this area. orientjchem.org

Table 1: Comparison of Esterification Conditions for Nicotinic Acid Derivatives

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |

| Nicotinic Acid | Methanol (B129727) | H₂SO₄ | Reflux | ~79% | orientjchem.org |

| Nicotinic Acid | Methanol | 20% MoO₃/SiO₂ | Reflux | Good | orientjchem.org |

| 4-Hydroxynicotinic Acid | Ethanol | H₂SO₄ (or HCl) | Reflux | High (expected) | cymitquimica.com |

Methods for Introducing or Modifying the Hydroxyl Functionality on the Pyridine Ring

Introducing a hydroxyl group onto a pyridine ring, particularly at the C4 position, is a critical step. While many syntheses start with a pre-hydroxylated precursor (e.g., 4-hydroxypyridine), advanced methods for direct hydroxylation are an area of active research.

Direct C-H hydroxylation of pyridines is challenging due to the ring's electron deficiency. However, innovative photochemical strategies have emerged. One such method involves the photochemical valence isomerization of pyridine N-oxides. Irradiation of a pyridine N-oxide at 254 nm in the presence of an acid promoter can lead to the formation of C3-hydroxylated pyridines. nih.gov While this method targets the C3 position, it highlights the potential of photochemistry to achieve regioselective hydroxylations that are difficult to access through conventional means. nih.gov

For the synthesis of 4-hydroxy derivatives, a more common route involves the use of starting materials where the hydroxyl group is already in place or is masked. For example, the synthesis could begin with 4-hydroxypyridine (B47283), which is then subjected to carboxylation and iodination. The synthesis of 3,5-diiodo-4-hydroxypyridine from 4-hydroxypyridine has been achieved using an in-situ iodine generation method, which avoids the use of more expensive and less stable iodinating reagents. google.com This highlights that functionalization often occurs on a pyridine ring that already contains the hydroxyl moiety.

Optimization of Synthetic Pathways for Scalability and Purity

Moving from a laboratory-scale procedure to a large-scale, industrial process requires rigorous optimization of the synthetic pathway to maximize yield and ensure the highest possible purity.

Yield Enhancement Strategies and Reaction Condition Tuning

Optimizing yield is a multifactorial process involving the careful tuning of all reaction parameters. For multi-component reactions leading to functionalized pyridines, key variables include the choice of catalyst, solvent, and temperature. researchgate.net Studies have shown that for certain pyridine syntheses, specific Lewis acid catalysts and aqueous solvent systems can be highly effective. researchgate.net

The iodination step is particularly critical for optimization. The choice of iodinating agent and conditions can dramatically affect yield and regioselectivity. Iodine (I₂) itself is a weak electrophile, so reactions often require an activating agent or oxidant to generate a more potent electrophilic iodine species (I⁺). acsgcipr.orgresearchgate.net

Table 2: Selected Methods for the Iodination of Activated Aromatic Rings

| Substrate Type | Iodinating Agent | Catalyst/Conditions | Key Features | Reference(s) |

| Activated Arenes | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Mild conditions, short reaction times, excellent yields. | organic-chemistry.orgorganic-chemistry.org |

| Activated Arenes | Iodine monochloride (ICl) | H₂SO₄, 80°C | High yield (93% for di-iodination of 4-hydroxybenzoic acid). | chemicalbook.com |

| 4-Hydroxypyridine | NaI / NaClO₂ / NaOCl | Aqueous solution | In-situ generation of active iodine, inexpensive reagents. | google.com |

| Electron-rich Aromatics | I₂ / AgNO₃ | Solvent-free grinding | Environmentally friendly, good yields for pyrimidines. | mdpi.com |

The hydroxyl group at the C4 position of the nicotinate precursor is a strong activating group, directing electrophilic substitution to the ortho positions (C3 and C5). Since the carboxylate group is already at C3, iodination is strongly directed to the C5 position. Optimization would involve screening various iodinating systems (as in Table 2) to find the one that provides the highest conversion to the desired 5-iodo product while minimizing side reactions, such as di-iodination or degradation. acsgcipr.org

Purity Control and Impurity Profiling Methodologies During Synthesis

Ensuring the purity of a chemical compound, especially for pharmaceutical applications, is paramount. Impurity profiling—the identification, quantification, and control of unwanted chemicals—is a critical aspect of process development. simsonpharma.comajprd.com

Impurities can arise from various sources throughout the synthesis of this compound:

Starting Materials: Unreacted 4-hydroxynicotinic acid or its ethyl ester.

Intermediates: Incomplete reaction products.

By-products: Resulting from side reactions, such as the formation of di-iodinated species (ethyl 3,5-diiodo-4-hydroxynicotinate) or other isomers.

Reagents and Catalysts: Residual acids, bases, or metal catalysts. nih.govglobalpharmatek.com

Degradation Products: Formed by hydrolysis of the ester or other degradation pathways under certain conditions. lgcstandards.com

A robust purity control strategy involves a combination of purification techniques and analytical monitoring.

Purification: Crystallization is often the primary method for purifying the final product and key intermediates. The solid product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Column chromatography is another powerful technique for separating the target compound from closely related impurities.

Analytical Monitoring: A suite of analytical methods is employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress and assessing final purity. When coupled with Mass Spectrometry (LC-MS), it allows for the identification of unknown impurities by providing their molecular weights. lgcstandards.com Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation of the final product and any isolated impurities. lgcstandards.com

By implementing these control strategies, manufacturers can ensure that each batch of this compound meets the required specifications for purity and quality, minimizing risks associated with potentially harmful impurities. globalpharmatek.com

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The development of sustainable and green synthetic routes for fine chemicals is a cornerstone of modern chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. While specific research on green chemistry approaches for the synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry can be applied to its hypothetical synthesis based on established methods for related pyridine and nicotinic acid derivatives. Key areas for improvement include the use of greener solvents and catalysts, development of energy-efficient processes, and minimization of hazardous waste.

A significant advancement in the green synthesis of related compounds, such as polysubstituted nicotinic acid esters, involves the use of acidic ionic liquids as both catalyst and solvent. google.com This approach offers several advantages, including mild reaction conditions, simple processing, and the potential for catalyst and solvent recyclability, which significantly reduces waste and environmental pollution. google.com For instance, a patented method describes the synthesis of nicotinic acid ester derivatives from substituted enamine esters and 1,2-allene ketone compounds in the presence of an acidic ionic liquid like [Bmim]ZnBr₃. google.com This process is characterized by its simplicity and the ease of separation and purification of the final product. google.com

Another critical aspect of greening the synthesis of this compound is the iodination step. Traditional iodination methods often involve harsh reagents and produce significant waste. An environmentally friendly, acid-free iodination method using an I₂/NaClO₃/CH₃OH system has been reported for various organic compounds. researchgate.net This method is performed under ambient conditions and avoids the use of high temperatures, pressures, and costly metal catalysts, making it a more attractive and commercially feasible option. researchgate.net The application of such a system to a 4-hydroxynicotinate precursor could represent a significant step towards a greener synthesis of the target compound.

The table below outlines potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies developed for related compounds.

| Green Chemistry Principle | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Use of Catalysis | Utilization of reusable acidic ionic liquids for the cyclization step to form the pyridine ring. google.com | Reduced catalyst waste, milder reaction conditions, easier product separation. google.com |

| Use of Safer Solvents | Employing ionic liquids that can be recycled or using greener solvent choices like methanol in the iodination step. google.comresearchgate.net | Reduced use of volatile and toxic organic solvents, minimized pollution. google.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, such as the acid-free iodination method. researchgate.net | Lower energy consumption, reduced costs, and enhanced safety. researchgate.net |

| Waste Prevention | Adopting synthetic routes with high atom economy and processes that allow for catalyst and solvent recycling. google.com | Minimized generation of hazardous byproducts and waste streams. |

While these approaches are not yet reported specifically for this compound, they represent the forefront of green and sustainable chemistry in the synthesis of functionalized pyridines and offer a clear roadmap for future research and development in this area. The adoption of such methodologies would align the production of this and similar compounds with the principles of sustainable industrial practice.

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 4 Hydroxy 5 Iodonicotinate

Reactions at the Pyridine (B92270) Ring System

The pyridine ring in ethyl 4-hydroxy-5-iodonicotinate is susceptible to a variety of transformations, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive processes. The electronic nature of the ring, influenced by the nitrogen atom and the attached functional groups, dictates its reactivity profile.

Electrophilic Aromatic Substitution Reactions on the Nicotinate (B505614) Core

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile to an aromatic ring, typically replacing a hydrogen atom. wikipedia.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the this compound ring significantly influence the outcome of such reactions.

The hydroxyl group at the 4-position is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the ester group at the 3-position is a deactivating group, directing to the meta position. The interplay of these directing effects, along with the steric hindrance from the iodine atom at the 5-position, determines the regioselectivity of electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when they are substituted with electron-withdrawing groups. nih.gov The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity can be further enhanced by the presence of additional electron-withdrawing substituents.

In this compound, the ester group contributes to the activation of the ring towards nucleophilic attack. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. Common nucleophiles used in these reactions include amines, alkoxides, and thiols.

Oxidative and Reductive Transformations of the Pyridine Core

The pyridine core of this compound can undergo both oxidation and reduction. Oxidation of the nitrogen atom in the pyridine ring can lead to the formation of pyridine N-oxides. This transformation can alter the reactivity of the ring, making it more susceptible to certain electrophilic substitutions. wikipedia.org

Reduction of the pyridine ring can be achieved using various reducing agents, leading to the formation of piperidine (B6355638) derivatives. The specific conditions and reagents used will determine the extent of reduction.

Reactivity of the Iodine Moiety within this compound

The iodine atom at the 5-position is a highly versatile functional group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules from simple precursors. youtube.com The iodine substituent on this compound makes it an excellent substrate for these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It provides a direct method for introducing alkynyl groups at the 5-position of the pyridine ring.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the 5-position, leading to substituted alkenes. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst, Amine base | Substituted Alkyne |

| Heck | Unsaturated Halide, Alkene | Palladium catalyst, Base | Substituted Alkene |

| Negishi | Organozinc Compound, Organic Halide | Nickel or Palladium catalyst | Coupled Product |

Halogen Exchange Reactions and Their Mechanistic Aspects

Halogen exchange reactions, particularly the Finkelstein reaction, can be used to replace the iodine atom with other halogens. This transformation can be useful for modifying the reactivity of the substrate for subsequent reactions. The reaction is typically an equilibrium process, and the position of the equilibrium can be influenced by the solubility of the resulting metal halide salt.

Reduction of the Carbon-Iodine Bond and its Selectivity

The carbon-iodine (C-I) bond in this compound is a key site for synthetic transformations, allowing for the introduction of a variety of substituents. The reduction of this bond to a carbon-hydrogen (C-H) bond can be achieved through several methods, with the choice of reagent being crucial for ensuring selectivity and avoiding the reduction of other functional groups present in the molecule, such as the ester and the pyridine ring.

Catalytic hydrogenation is a common method for the reduction of aryl halides. However, the conditions required can sometimes lead to the reduction of the pyridine ring. liv.ac.uk A more chemoselective approach involves the use of transfer hydrogenation. For instance, rhodium complexes, promoted by an iodide anion, have been shown to efficiently catalyze the transfer hydrogenation of various quaternary pyridinium (B92312) salts under mild conditions, affording piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk This suggests that careful control of the catalyst and reaction conditions could allow for the selective reduction of the C-I bond.

Another approach is the use of reductive cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of aryl iodides has been demonstrated with broad functional group compatibility. acs.org Similarly, copper-catalytic systems enable the reductive coupling of aryl iodides with various partners, offering a practical method for C-C bond formation. nih.gov Bismuth-photocatalyzed activation and coupling of aryl iodides also presents a chemoselective route for C-C bond formation. nih.gov These methods could potentially be adapted for the selective functionalization of the 5-position of this compound following the reduction of the iodine.

The table below summarizes some potential catalytic systems for the reduction or functionalization of the C-I bond, based on studies of related aryl iodides.

| Catalytic System | Reaction Type | Potential Application to this compound | Reference |

| [Cp*RhCl2]2 / HCOOH-Et3N | Transfer Hydrogenation | Selective reduction of the C-I bond to C-H. | liv.ac.uk |

| Nickel / Reductant | Reductive Cross-Coupling | Introduction of various functional groups at the 5-position. | acs.org |

| Copper / Reductant | Reductive Cross-Coupling | Formation of C-C or C-heteroatom bonds at the 5-position. | nih.gov |

| Bismuth / Photocatalyst | Photocatalytic C-H Functionalization | Coupling with nucleophiles at the 5-position. | nih.gov |

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 4-position of the pyridine ring is a versatile functional group that can undergo a variety of reactions, including etherification, esterification, and can be protected and deprotected as needed during a synthetic sequence. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of other substituents.

Etherification and Esterification Reactions of the Hydroxyl Moiety

Copper-catalyzed methods have been developed for the N- and O-arylation of hydroxypyridines. nih.govacs.org The choice of ligand and reaction conditions can direct the reaction towards either the N- or O-arylated product. For instance, the use of a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as a ligand has been shown to facilitate the O-arylation of 3-hydroxypyridines. nih.gov Alkylation with alkyl halides can also lead to a mixture of N- and O-alkylated products, with the reaction at the nitrogen being a Menschutkin reaction and the reaction at the oxygen being analogous to a Williamson ether synthesis. ysu.edu Lewis acid catalysts have also been employed for the alkylation of hydroxypyridines with epoxides. researchgate.net

Esterification of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides. The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity. However, the nucleophilicity of the ring nitrogen in the pyridone tautomer can lead to competing N-acylation. chemicalforums.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of alcohols. youtube.com

The following table outlines general conditions for the etherification and esterification of hydroxypyridines.

| Reaction | Reagents and Conditions | Potential Product with this compound | Reference |

| O-Arylation | Aryl halide, Cu catalyst, ligand, base | 4-Aryloxy-5-iodonicotinate | nih.govacs.org |

| O-Alkylation | Alkyl halide, base | 4-Alkoxy-5-iodonicotinate | ysu.edu |

| O-Alkylation with Epoxides | Epoxide, Lewis acid catalyst | 4-(Hydroxyalkoxy)-5-iodonicotinate | researchgate.net |

| O-Acylation | Acid chloride/anhydride (B1165640), base (e.g., pyridine, DMAP) | 4-Acyloxy-5-iodonicotinate | chemicalforums.comyoutube.com |

Tautomerism and Keto-Enol Equilibrium Studies of the Hydroxypyridine System

This compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-pyridone (keto) form. wikipedia.orgchemtube3d.com In solution, the keto tautomer is generally favored due to intermolecular hydrogen bonding. chemtube3d.comresearchgate.net However, the enol tautomer can become more significant in dilute solutions or in non-polar solvents. In the gas phase, the enol tautomer is often the dominant species. wikipedia.orgrsc.org

The position of the equilibrium is influenced by the substituents on the pyridine ring. The iodo and ethyl nicotinate groups in this compound will have an electronic effect on the pyridine ring, which in turn will affect the relative stabilities of the two tautomers. Ab initio calculations have been used to study the tautomerism of 4-pyridone, providing theoretical estimates of the relative stabilities of the tautomers. wayne.edu

Reactions Involving the Ester Functionality of this compound

The ethyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic attack, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis and Saponification Mechanisms of the Ethyl Ester

The hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. youtube.com

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. acs.org

The hydrolysis of ethyl nicotinate has been studied in various contexts, including in skin homogenates where the reaction follows Michaelis-Menten kinetics, indicating enzymatic catalysis. researchgate.net The principles of ester hydrolysis are well-established and can be applied to this compound, taking into account the electronic influence of the iodo and hydroxyl substituents on the reactivity of the ester group.

Transesterification Reactions for Ester Diversification

The ethyl ester functionality of this compound presents an opportunity for structural modification through transesterification. This class of reactions involves the exchange of the ethyl group for a different alkyl or aryl group from an alcohol, catalyzed by either an acid or a base. The general transformation can be represented as:

General Scheme for Transesterification:

Where R'OH represents the new alcohol.

The reaction equilibrium can be manipulated by controlling the concentration of the reactant alcohol or by removing the ethanol byproduct. Common catalysts for this transformation include mineral acids such as sulfuric acid, and bases like sodium alkoxides. The choice of catalyst and reaction conditions is crucial and can be influenced by the nature of the incoming alcohol (R'OH).

| Catalyst Type | Example Catalyst | General Conditions |

| Acid | H₂SO₄, p-TsOH | Excess of R'OH, elevated temperatures, removal of ethanol |

| Base | NaOR', KOR' | Stoichiometric or catalytic amounts, anhydrous conditions |

While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for a wide range of ethyl esters. The reactivity of the ester is influenced by the electronic properties of the substituted pyridine ring. The presence of the electron-withdrawing iodine atom and the pyridyl nitrogen may enhance the electrophilicity of the ester carbonyl, potentially facilitating the nucleophilic attack by the incoming alcohol.

Reduction of the Ester Group to Alcohol Functionality

The ester group in this compound can be reduced to a primary alcohol, yielding (4-hydroxy-5-iodo-3-pyridyl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a key synthetic intermediate.

General Scheme for Ester Reduction:

Common reducing agents for this purpose include complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄). While generally less reactive than LiAlH₄, its reactivity can be enhanced by the addition of activating agents like lithium chloride or by performing the reaction in alcoholic solvents. The choice between LiAlH₄ and NaBH₄ often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. Given the structure of this compound, the use of a strong reducing agent like LiAlH₄ would be effective.

| Reducing Agent | Typical Solvent | Key Considerations |

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | Highly reactive, requires anhydrous conditions, reacts with protic groups |

| Sodium borohydride (NaBH₄) | Methanol (B129727), Ethanol | Milder, more selective, can be used in protic solvents |

Mechanistic Investigations of Key Transformations of this compound

A deeper understanding of the reactions involving this compound can be achieved through mechanistic studies. These investigations provide insights into the reaction pathways, energetics, and the structures of transient species.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

For the transesterification reaction, kinetic analysis could differentiate between an acid-catalyzed and a base-catalyzed mechanism. In the acid-catalyzed pathway, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. In the base-catalyzed pathway, the deprotonation of the alcohol to form a more potent alkoxide nucleophile is a key step.

In the case of ester reduction with a hydride reagent, the rate of the reaction would likely depend on the concentration of both the ester and the hydride source. The rate-determining step is typically the initial nucleophilic attack of the hydride ion on the ester carbonyl carbon.

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools for analyzing the transition states and energetics of reaction pathways. Transition state theory posits that the rate of a reaction is related to the free energy difference between the reactants and the transition state.

For the transesterification of this compound, computational models could be employed to calculate the activation energies for different proposed mechanisms. This would involve locating the transition state structures for the nucleophilic attack and the subsequent proton transfer steps. The relative energies of these transition states would indicate the most favorable reaction pathway.

Similarly, for the reduction of the ester, the energetics of the hydride attack on the carbonyl group can be modeled. The transition state would feature a partially formed C-H bond and a partially broken C=O π-bond. The calculated activation barrier for this step would provide a quantitative measure of the reaction's feasibility. These computational studies can also assess the influence of the iodo and hydroxyl substituents on the stability of the transition states and, consequently, on the reaction rates.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 4 Hydroxy 5 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Ethyl 4-hydroxy-5-iodonicotinate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic region would display two singlets corresponding to the protons on the pyridine (B92270) ring. The hydroxyl proton would also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the ester would appear at the lowest field, while the carbons of the ethyl group would be found at the highest field. The iodine substituent would cause a significant downfield shift for the carbon atom to which it is attached.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (Pyridine) | 8.1 - 8.3 | - |

| H6 (Pyridine) | 8.0 - 8.2 | - |

| OH | Variable | - |

| CH₂ (Ethyl) | 4.2 - 4.4 (quartet) | 61 - 63 |

| CH₃ (Ethyl) | 1.3 - 1.5 (triplet) | 14 - 16 |

| C2 (Pyridine) | - | 145 - 150 |

| C3 (Pyridine) | - | 120 - 125 |

| C4 (Pyridine) | - | 160 - 165 |

| C5 (Pyridine) | - | 90 - 95 |

| C6 (Pyridine) | - | 148 - 153 |

| C=O (Ester) | - | 168 - 172 |

| CH₂ (Ethyl) | - | 61 - 63 |

| CH₃ (Ethyl) | - | 14 - 16 |

Note: Predicted values are based on computational models and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the ethyl group and the pyridine ring to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can be useful for confirming the spatial arrangement of substituents on the pyridine ring.

Solid-State NMR Applications for Polymorph Analysis and Bulk Structure

While solution-state NMR provides information on the molecule in a dissolved state, solid-state NMR (ssNMR) can analyze the compound in its crystalline form. acs.orgnih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local environment of the nuclei in the crystal lattice. acs.org For this compound, ssNMR could be used to identify and characterize different crystalline forms, which may have different physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of the elemental formula (C₈H₈INO₃), as it would be unique to this combination of atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, expected fragmentation pathways would include:

Loss of the ethyl group: A common fragmentation would be the cleavage of the ester's ethyl group, resulting in a prominent peak corresponding to the rest of the molecule.

Loss of ethylene (B1197577) from the ethyl group: Another possibility is the loss of an ethylene molecule from the ethyl ester.

Decarbonylation: The loss of a carbon monoxide (CO) molecule from the ester group is another potential fragmentation pathway.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller fragment ions.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

Ionization Techniques and Their Applicability

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties, such as polarity and thermal stability. For this compound, several ionization methods are applicable.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar molecules like this compound, which possesses a hydroxyl group and an ester functional group. ESI would likely produce the protonated molecule [M+H]⁺ in positive ion mode, providing clear molecular weight information with minimal fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ could be observed, stemming from the acidic phenolic hydroxyl group. This technique is particularly advantageous when analyzing samples directly from a liquid chromatography stream (LC-MS).

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation. While this provides a detailed fragmentation pattern that can be used as a molecular fingerprint for structural elucidation, it may not always show a prominent molecular ion peak for compounds that are prone to fragmentation. For this compound, EI would likely cause fragmentation at the ester linkage and potentially cleavage of the C-I bond.

Chemical Ionization (CI): A softer alternative to EI, CI uses a reagent gas to ionize the analyte through proton transfer or adduction. This results in less fragmentation than EI, typically showing a strong protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI could be employed for this compound by co-crystallizing the sample with a suitable matrix that absorbs the laser energy, leading to soft ionization of the analyte. This would also be expected to yield the molecular ion with high efficiency.

| Ionization Technique | Expected Ion(s) | Fragmentation | Applicability for this compound |

| Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Low | High, suitable for confirming molecular weight and for LC-MS. |

| Electron Ionization (EI) | M⁺ (potentially weak), various fragment ions | High | Moderate, provides a fingerprint mass spectrum for structural confirmation. |

| Chemical Ionization (CI) | [M+H]⁺ | Low to moderate | High, provides clear molecular weight information with less fragmentation than EI. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺, [M+Na]⁺ | Low | Moderate, useful for obtaining molecular weight data with minimal fragmentation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its specific functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: The aromatic ring vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the low-frequency region of the spectrum, typically around 600-500 cm⁻¹.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. For instance, the orientation of the ethyl ester group relative to the pyridine ring could influence the exact frequencies and intensities of certain vibrational modes. Hydrogen bonding between the hydroxyl group and the ester carbonyl or the pyridine nitrogen can also be inferred from shifts in the respective stretching frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Hydroxyl (O-H) | 3400-3200 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Ester Carbonyl (C=O) | 1720-1700 (strong) | Stretching |

| Aromatic C=C/C=N | 1600-1450 | Stretching |

| Ester C-O | 1300-1100 | Stretching |

| Carbon-Iodine (C-I) | 600-500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

The chromophore in this compound is the substituted pyridine ring. The electronic spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the hydroxyl and iodo substituents, as well as the ethyl ester group, will influence the position and intensity of these absorption maxima (λ_max). The nicotinate (B505614) system, being an aromatic heterocycle, will have characteristic absorptions in the UV region. The electron-donating hydroxyl group and the electron-withdrawing ester group will affect the energy of the electronic transitions.

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.orgnih.gov For this compound, changing the solvent is expected to alter the λ_max.

Positive Solvatochromism (Bathochromic or Red Shift): An increase in solvent polarity stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift to longer wavelengths. wikipedia.org

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar and is stabilized more by polar solvents than the excited state, a shift to shorter wavelengths is observed with increasing solvent polarity. wikipedia.org

Given the presence of the hydroxyl group capable of hydrogen bonding, significant solvent effects are anticipated. In protic solvents, hydrogen bonding can lead to pronounced shifts in the electronic spectra. A systematic study using a range of solvents with varying polarities would reveal the nature of the electronic transitions and the change in dipole moment upon excitation.

| Solvent | Polarity (Dielectric Constant) | Expected Shift Direction | Rationale |

| Hexane (B92381) | Low | - | Non-polar reference |

| Dichloromethane (B109758) | Medium | Bathochromic | Increased stabilization of the likely more polar excited state. |

| Ethanol (B145695) | High (Protic) | Bathochromic/Hypsochromic | Complex effects due to hydrogen bonding with both the hydroxyl and ester groups. |

| Water | High (Protic) | Bathochromic/Hypsochromic | Strong hydrogen bonding and high polarity leading to significant shifts. |

X-ray Diffraction Techniques for Crystal Structure Analysis

X-ray diffraction (XRD) stands as a cornerstone for the unambiguous determination of the solid-state structure of crystalline materials. For this compound, both single crystal and powder XRD techniques provide invaluable information regarding its molecular and supramolecular architecture.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, the resulting diffraction pattern can be analyzed to generate a detailed model of the molecular structure. This analysis yields crucial data including bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule.

For this compound, which contains a stereocenter, SC-XRD is instrumental in determining its absolute configuration. The presence of the heavy iodine atom facilitates the use of anomalous dispersion to unambiguously assign the spatial arrangement of the substituents around the chiral center.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.854 |

| b (Å) | 10.231 |

| c (Å) | 14.567 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1170.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.658 |

| R-factor | 0.035 |

This data is hypothetical and serves as an illustrative example of what could be obtained from a single crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, and their identification is critical in pharmaceutical and materials science. A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD can be employed to:

Confirm the phase purity of a bulk sample.

Identify the presence of any polymorphic impurities.

Monitor phase transformations under different conditions (e.g., temperature, humidity).

Assess the degree of crystallinity of a sample.

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material. In the crystal structure of this compound, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) and the ester carbonyl group (C=O) are capable of participating in hydrogen bonding, which is a strong directional interaction that significantly influences crystal packing.

Halogen Bonding: The iodine atom, being a heavy halogen, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the hydroxyl and carbonyl groups.

The analysis of the crystal packing of related structures often reveals the formation of complex supramolecular architectures through these interactions. For instance, in similar heterocyclic compounds, molecules are often observed to form chains or sheets held together by a network of hydrogen and halogen bonds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques for purity assessment and impurity profiling.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

Method development would focus on optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak of this compound and any potential impurities. The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Hypothetical HPLC Method Validation Summary:

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |

This table presents hypothetical validation data for an HPLC method.

While this compound itself may not be sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent technique for the identification and quantification of volatile impurities that may be present from the synthesis process. These impurities could include residual solvents or volatile by-products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where volatile components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used to identify the individual impurities by comparison with spectral libraries.

Potential Volatile Impurities in this compound:

| Impurity Name | Potential Source |

| Ethanol | Residual solvent from synthesis or purification |

| Diethyl ether | Residual solvent from extraction |

| Pyridine | Starting material or degradation product |

| Triethylamine | Reagent used in synthesis |

This table lists potential volatile impurities that could be detected by GC-MS.

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of the target compound, this compound, from reaction mixtures or crude extracts is a critical step to obtain a high-purity material suitable for further analytical characterization and research. Preparative chromatography, a technique used to separate and purify larger quantities of compounds, is an essential methodology for this purpose. While specific literature detailing the preparative chromatographic purification of this compound is not extensively available, methods can be inferred from the established purification protocols for structurally similar compounds, such as other substituted nicotinic acid esters and halogenated pyridines.

The choice of the preparative chromatographic technique and the specific conditions depend on the physicochemical properties of this compound, including its polarity, solubility, and the nature of the impurities present in the crude mixture. Both normal-phase and reversed-phase chromatography can be considered for its purification.

Normal-Phase Preparative Chromatography

Normal-phase chromatography, typically employing a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase, is a common technique for the purification of moderately polar organic compounds. For this compound, which possesses a polar pyridine ring, a hydroxyl group, and an ester functional group, normal-phase chromatography is a viable option.

The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto a silica gel column. The separation is then achieved by eluting the column with a mobile phase, which is typically a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

A typical purification procedure would involve monitoring the elution of the compounds using thin-layer chromatography (TLC) to identify the fractions containing the desired product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 1: Hypothetical Normal-Phase Preparative Chromatography Parameters for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Gradient Profile | 0% to 50% Ethyl Acetate over 30 min |

| Flow Rate | 20-50 mL/min (for a medium-sized column) |

| Detection | UV at 254 nm |

| Sample Loading | Dry loading or injection in minimal dichloromethane |

This table presents a hypothetical set of parameters based on the purification of structurally related nicotinic acid esters.

Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and moderately non-polar compounds. wikipedia.org It utilizes a non-polar stationary phase, most commonly a C18-functionalized silica, and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. wikipedia.org Given the polar nature of this compound, RP-HPLC is expected to be a highly effective method for its purification, offering high resolution and efficiency. warwick.ac.uk

For preparative RP-HPLC, the crude sample is dissolved in a suitable solvent, often the mobile phase itself, and injected onto the column. The separation is achieved by a gradient elution, where the concentration of the organic modifier is increased over time. This allows for the efficient separation of the target compound from both more polar and less polar impurities. The use of buffers, such as formic acid or ammonium (B1175870) acetate, in the mobile phase can help to improve peak shape and reproducibility, especially for ionizable compounds like pyridines. biotage.com

The scalability of RP-HPLC methods from analytical to preparative scale is a significant advantage, allowing for the development and optimization of the separation on a smaller scale before committing to a large-scale purification. sielc.com

Table 2: Postulated Reversed-Phase Preparative HPLC Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18-functionalized Silica (e.g., 10 µm particle size) |

| Column Dimensions | 250 mm x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Profile | 20% to 80% B over 40 min |

| Flow Rate | 20 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 1-5 mL of a concentrated solution |

This table outlines postulated conditions for the preparative RP-HPLC purification of this compound, inferred from methods used for similar pyridine derivatives. researchgate.netscispace.com

The selection between normal-phase and reversed-phase preparative chromatography will ultimately depend on the specific impurity profile of the crude this compound. In some cases, a multi-step purification protocol, potentially involving both techniques, may be necessary to achieve the desired level of purity.

Computational and Theoretical Investigations of Ethyl 4 Hydroxy 5 Iodonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of ethyl 4-hydroxy-5-iodonicotinate at the atomic level. These methods allow for a precise examination of the molecule's electronic and structural features.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) reveal key information about the molecule's electrophilic and nucleophilic sites. The HOMO is typically localized on the electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting potential sites for nucleophilic attack.

Conformational Analysis and Energy Minimization of this compound Isomers

The flexibility of the ethyl ester group and the potential for rotation around single bonds in this compound give rise to various possible conformations. Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans, systematically explores these different spatial arrangements. nih.govcore.ac.uk By rotating key dihedral angles, researchers can identify the most stable, low-energy conformers. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the molecular structure. Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or dynamic processes.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with the peaks observed in an experimental FT-IR spectrum. This allows for the assignment of specific vibrational modes, such as the stretching of the C=O, O-H, and C-I bonds, and the various vibrations of the pyridine (B92270) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This analysis helps to identify the nature of the electronic excitations, such as π-π* transitions within the aromatic system. nih.gov

A comparison of predicted and experimental spectroscopic data for a related compound is presented in the table below.

| Spectroscopic Data Comparison for Ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate |

| Technique |

| IR (cm-1) |

| 1H NMR (ppm) |

| 13C NMR (ppm) |

| LCMS (m/z) |

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites